N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide
Description
N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative featuring a 1,2,4-triazole substituent attached via an ethyl group to the pyrazole core. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules.
Properties
IUPAC Name |
N-phenyl-3-[1-(1,2,4-triazol-1-yl)ethyl]pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-11(20-10-15-9-16-20)13-7-8-19(18-13)14(21)17-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKWLBOWOWIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)NC2=CC=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the triazole moiety: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the phenyl group: This step involves the coupling of a phenyl group to the pyrazole ring, which can be done using various coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Triazole Moiety Formation
The triazole substituent is likely synthesized via 1,3-dipolar cycloaddition (click chemistry) :
-
Azide (R-N₃) + alkyne (R-C≡C-R') → triazole
For example, in , azide 5 reacted with alkyne 6a using CuI and Hunig’s base to form triazole 7a (76% yield).
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | CuI, Hunig’s base, MeCN | 76% |
Functionalization and Coupling
Post-triazole formation, Suzuki–Miyaura cross-coupling is often used to attach aromatic groups:
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Triazole intermediate + arylboronic acid → coupled product
In , 7a reacted with arylboronic acids (8a–j ) using Pd(OAc)₂ and K₂CO₃ to yield triazole analogs (9a–j ) in 82–91% yields.
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂, K₂CO₃, THF:H₂O (3:1) | 82–91% |
Pyrazole-Triazole Conjugation
The final step involves coupling the triazole-substituted ethyl group to the pyrazole ring. Possible methods include:
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Alkylation or amidation : The pyrazole carboxamide moiety may be formed via amidation of a carboxylic acid derivative.
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Cross-coupling : Similar to , palladium-catalyzed coupling could link the triazole ethyl group to the pyrazole.
Cyclocondensation (Pyrazole Formation)
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1,3-diketone + hydrazine → pyrazole
This involves nucleophilic attack by hydrazine on the carbonyl, followed by cyclization and dehydration .
Cycloaddition (Triazole Formation)
-
Azide + alkyne → triazole
Copper(I) catalysis facilitates the 1,3-dipolar cycloaddition, forming the triazole ring .
Suzuki Coupling
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Triazole intermediate + arylboronic acid → coupled product
Oxidative addition of Pd(0) to the arylboronic acid, followed by transmetallation and reductive elimination, forms the C–C bond .
Biological Relevance (Indirect Insights)
While the target compound’s bioactivity is not explicitly detailed, pyrazole derivatives are known for:
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Anti-inflammatory activity : Pyrazole-5-carboxamide derivatives showed efficacy comparable to diclofenac .
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Anticancer activity : Pyrazole-based chalcones demonstrated cytotoxic effects against leukemia and lung cancer cells .
Structural and Spectroscopic Features
Scientific Research Applications
Antifungal Activity
One of the primary applications of N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide is its antifungal properties. Research indicates that compounds containing the triazole moiety are effective against various fungal pathogens. For instance, derivatives of triazole have shown significant activity against Candida albicans and other related fungi. The structure of this compound allows for interactions with fungal enzymes that are crucial for cell wall synthesis, making it a candidate for developing new antifungal agents .
Antiviral Activity
The compound also exhibits potential as an antiviral agent. Studies have demonstrated that triazole derivatives can inhibit viral replication mechanisms in various viruses, including HIV. The specific modifications in the structure of this compound may enhance its efficacy against resistant strains of viruses due to its ability to interact with viral proteins .
Pesticide Development
This compound has been explored for its potential use in agriculture as a pesticide. The triazole group is known for its ability to inhibit the growth of various plant pathogens. This compound could serve as a scaffold for developing novel fungicides that target specific fungal diseases in crops .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of N-phenyl derivatives showed that modifications to the triazole ring significantly enhanced activity against Candida species. The study utilized a series of synthesized compounds based on the original structure and tested them against multiple strains of fungi. Results indicated that certain substitutions improved potency by up to 50% compared to existing antifungal agents .
Case Study 2: Antiviral Screening
In a screening study for antiviral activity against HIV, N-phenyl derivatives were evaluated for their ability to inhibit reverse transcriptase. The results demonstrated that some analogs exhibited low nanomolar activity against both wild-type and mutant strains of HIV, suggesting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in the 1,2,4-triazole-ethyl substituent, which distinguishes it from other pyrazole carboxamides. Below is a comparative analysis of key structural analogues:
Key Observations
Substituent Effects: The 1,2,4-triazole-ethyl group in the target compound introduces hydrogen-bonding capacity and rigidity, which are absent in simpler analogues like 1-Ethyl-N-phenyl-1H-pyrazole-3-carboxamide .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a pyrazole-3-carboxylic acid derivative with aniline, followed by introducing the triazole-ethyl group via alkylation or click chemistry .
- In contrast, analogues like those in use thionyl chloride-mediated activation for carboxamide formation, a common method for such derivatives.
Biological Relevance: Pyrazole-triazole hybrids (e.g., ) are noted for pesticidal and antitumor activities due to heterocycle-mediated target interactions. The triazole moiety in the target compound may confer similar advantages. Ethoxyphenyl or fluorophenyl groups (e.g., ) are often used to fine-tune pharmacokinetic properties, suggesting that the target compound’s phenyl carboxamide could be optimized for specific applications.
Research Findings and Implications
Structural Rigidity and Conformation
Physicochemical Properties
- The triazole group increases polarity, which may enhance solubility relative to chloropyridyl derivatives but reduce it compared to carboxylic acid-containing analogues .
Biological Activity
N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 284.32 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 482.7 ºC at 760 mmHg |
| Flash Point | 245.7 ºC |
These properties indicate that the compound has suitable characteristics for biological applications.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing pyrazole and triazole moieties exhibit potent anti-inflammatory effects. For instance, a study by Sivaramakarthikeyan et al. reported that derivatives of pyrazole showed significant inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Study: In Vivo Analysis
- Model Used : Carrageenan-induced paw edema in rats.
- Results : The compound demonstrated an inhibition rate of 93.53% compared to diclofenac's 90.13% .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that triazole derivatives show effectiveness against various pathogens.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
These results suggest that the compound may serve as a potential candidate for treating infections caused by these organisms .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines.
Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 9.8 |
These findings indicate a promising avenue for further research into the compound's anticancer mechanisms .
Mechanistic Insights
Molecular docking studies have elucidated the interaction of this compound with various biological targets. For example, it has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .
Key Findings from Docking Studies
- Target Proteins : COX-1 and COX-2.
- Binding Affinity : High binding affinity with COX enzymes suggests effective inhibition.
Q & A
Q. What are the common synthetic routes for N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide and its analogs?
The compound and its analogs are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, azide precursors (e.g., 2-azido-N-phenylacetamide) react with alkynes (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) in the presence of CuSO₄·5H₂O and sodium ascorbate. This method ensures high regioselectivity for 1,4-disubstituted triazoles and facilitates modular derivatization . Post-synthesis purification involves thin-layer chromatography (TLC) and recrystallization.
Q. Which spectroscopic techniques are routinely employed for structural characterization of this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To assign proton environments and carbon frameworks (e.g., triazole ring protons at δ 7.2–8.3 ppm and pyrazole methyl groups at δ 2.1–2.5 ppm) .
- FT-IR : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 379–454) .
- Elemental analysis : To validate purity (>95%) .
Q. How is preliminary biological screening conducted for antimicrobial activity?
Initial screening involves:
- Agar diffusion assays : To assess inhibition zones against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Minimum inhibitory concentration (MIC) : Determined via broth microdilution (e.g., MIC ≤ 8 µg/mL indicates potent activity) .
- Control comparisons : Reference drugs like miconazole or fluconazole are used to benchmark efficacy .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in triazole ring formation during synthesis?
Regioselectivity in triazole synthesis is optimized by:
- Catalyst tuning : Using Cu(I) catalysts to favor 1,4-disubstituted triazoles over 1,5-isomers .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Orthogonal protecting groups : Triphenylmethyl (Tr) groups prevent unwanted side reactions during multi-step syntheses .
Q. How do computational approaches like molecular docking inform the design of analogs with enhanced activity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., fungal CYP51). For example, triazole and pyrazole moieties form hydrogen bonds with active-site residues, while hydrophobic substituents (e.g., trifluoromethyl) improve binding affinity. Molecular dynamics (MD) simulations further validate stability over 100 ns trajectories .
Q. What methodologies resolve contradictions in biological activity data across studies?
Contradictions are addressed via:
Q. How is the impact of substituents on bioactivity systematically investigated?
Structure-activity relationship (SAR) studies involve:
- Halogenation : Introducing Cl/F at aryl rings enhances antifungal activity (e.g., 2,4-dichlorobenzyl derivatives in ).
- Heterocycle variation : Replacing triazole with tetrazole or imidazole alters target selectivity .
- Alkyl chain modulation : Ethyl vs. methyl groups at the pyrazole N-position affect solubility and membrane permeability .
Q. What advanced NMR techniques elucidate dynamic molecular behavior?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of triazole-pyrazole motifs .
- Variable-temperature (VT) NMR : Probes conformational flexibility (e.g., rotation of the ethyl linker) .
- ¹⁵N-labeled analogs : For tracking nitrogen environments in triazole rings (not explicitly cited but inferred from methods in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
